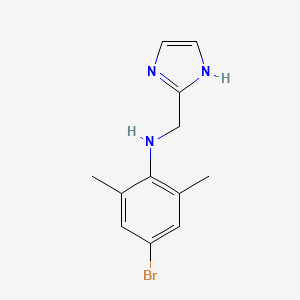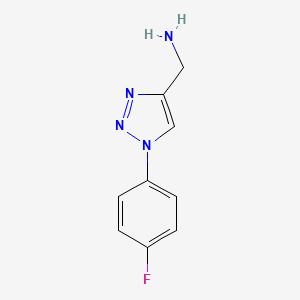![molecular formula C8H10BrNO B1445018 2-Bromo-6-[(methylamino)methyl]phenol CAS No. 157729-11-8](/img/structure/B1445018.png)
2-Bromo-6-[(methylamino)methyl]phenol
Vue d'ensemble
Description
2-Bromo-6-[(methylamino)methyl]phenol: is an organic compound with the molecular formula C8H10BrNO It is characterized by the presence of a bromine atom at the second position, a hydroxyl group at the sixth position, and a methylamino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Bromo-6-[(methylamino)methyl]phenol typically begins with commercially available starting materials such as 2-bromo-6-hydroxybenzaldehyde and methylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Bromo-6-[(methylamino)methyl]phenol can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is 2-Bromo-6-[(methylamino)methyl]benzaldehyde.
Reduction: The major product is 2-Bromo-6-[(methylamino)methyl]cyclohexanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenol derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 2-Bromo-6-[(methylamino)methyl]phenol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Due to its structural features, this compound is explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-[(methylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The methylamino group contributes to the compound’s overall stability and reactivity, facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-[(ethylamino)methyl]phenol
- 2-Bromo-6-[(dimethylamino)methyl]phenol
- 2-Chloro-6-[(methylamino)methyl]phenol
Comparison:
- 2-Bromo-6-[(methylamino)methyl]phenol vs. 2-Bromo-6-[(ethylamino)methyl]phenol: The ethylamino derivative has a longer alkyl chain, which may affect its solubility and reactivity.
- This compound vs. 2-Bromo-6-[(dimethylamino)methyl]phenol: The dimethylamino derivative has an additional methyl group, potentially increasing its steric hindrance and altering its binding affinity.
- This compound vs. 2-Chloro-6-[(methylamino)methyl]phenol: The chloro derivative has a different halogen atom, which can influence its electronic properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable tool in research and development across multiple disciplines.
Propriétés
IUPAC Name |
2-bromo-6-(methylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-5-6-3-2-4-7(9)8(6)11/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNVLVQNACCDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)




![1-bromo-3-[(2-methylpropoxy)methyl]benzene](/img/structure/B1444947.png)
![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)




![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1444956.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)
